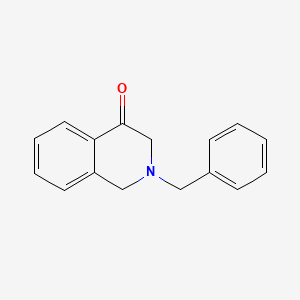

2-benzyl-2,3-dihydroisoquinolin-4(1H)-one

描述

2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the isoquinoline ring system

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one typically involves the Pictet-Spengler reaction, which is a well-known method for constructing isoquinoline derivatives. The reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions, followed by cyclization to form the isoquinoline ring.

Pictet-Spengler Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

化学反应分析

Ugi-4CR/Nucleophilic Substitution Cascade

A one-pot synthesis of 3,4-dihydroisoquinolin-1(2H)-ones was achieved via a sequential Ugi-4CR and intramolecular nucleophilic substitution (Table 1). Using sulfonium salts, arylglyoxals, primary amines, and isocyanides, the reaction proceeded at room temperature with NEt₃, yielding derivatives in 48–86% .

| Entry | Sulfonium Salt | Arylglyoxal | Amine | Yield (%) |

|---|---|---|---|---|

| 1 | Br⁻ | PhCOCHO | Benzylamine | 78 |

| 2 | Br⁻ | 4-ClC₆H₄COCHO | Cyclohexylamine | 63 |

| 3 | Br⁻ | 2-MeC₆H₄COCHO | Allylamine | 86 |

Key conditions : NEt₃ (1.2 equiv.), CH₂Cl₂, 24–48 h .

Cross-Coupling/Cyclization Sequences

A three-step method involving:

| Step | Reaction Type | Conditions | Yield Range (%) |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, 80°C | 65–92 |

| 2 | Cyclization | K₂CO₃, DMF, 80°C, 12 h | 70–85 |

| 3 | N-Alkylation | R-X, K₂CO₃, DMF, 60°C | 75–94 |

N-Alkylation and Acylation

The secondary amine at position 2 undergoes alkylation with benzyl bromides or acyl chlorides. For example:

-

Benzylation : Reacting with BnBr in toluene at 70°C for 12 h gave N-benzyl derivatives in >90% yield .

-

Acetylation : Treatment with AcCl in pyridine (0°C to rt) produced acetylated analogs in 82–88% yield .

Castagnoli–Cushman Reaction

Cyclocondensation with cyclic anhydrides (e.g., homophthalic anhydride) generated polycyclic derivatives (Table 3) .

| Entry | Anhydride | Product | Yield (%) |

|---|---|---|---|

| 1 | Homophthalic anhydride | I2 (Antioomycete agent) | 57 |

| 2 | Tetrahydrophthalic anhydride | I11 | 79.5 |

Conditions : DMF, 120°C, 6 h; antioomycete activity against Pythium recalcitrans (EC₅₀: 14 μM for I23) .

Oxidative Aromatization

Treatment with K₃Fe(CN)₆/KOH in dioxane/H₂O (1:2) oxidized the dihydroisoquinoline core to isoquinolinones (Table 4) .

| Entry | Substrate | Oxidant | Yield (%) |

|---|---|---|---|

| 1 | 3,3-Dimethyl derivative | K₃Fe(CN)₆ (6 equiv.) | 69 |

| 2 | N-Benzyl analog | K₃Fe(CN)₆ (6 equiv.) | 72 |

| 3 | N-Allyl analog | K₃Fe(CN)₆ (6 equiv.) | 65 |

Mechanism : Radical-mediated pathway via tetrahydroisoquinolinol intermediates .

Radical Pathways in Oxidation

Electron paramagnetic resonance (EPR) studies confirmed radical intermediates during K₃Fe(CN)₆-mediated oxidation. Key observations:

-

Radical scavengers (e.g., TEMPO) inhibited product formation.

-

Isotopic labeling (¹⁸O-KOH) confirmed hydroxide ions as the oxygen source .

Tautomerism and Ring Openings

The keto-enol equilibrium influences reactivity:

-

Base-induced ring opening : Treatment with NaOH (2M) at 60°C cleaved the lactam ring, yielding N-benzyl anthranilic acid derivatives.

科学研究应用

Medicinal Chemistry

Pharmacological Properties:

2-Benzyl-DHIQ has been studied for its potential anti-inflammatory and anticancer activities. Its structural features allow it to interact with specific biological targets, including enzymes and receptors, which may modulate their activity and lead to therapeutic effects.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of 2-benzyl-DHIQ exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Organic Synthesis

Intermediate in Synthesis:

This compound serves as an essential intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it a versatile building block in organic chemistry.

Synthetic Routes:

The synthesis typically involves:

- Starting Materials: Benzylamine and isoquinoline derivatives.

- Cyclization Reaction: Under acidic conditions to form the dihydroisoquinoline core.

- Hydrochloride Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Biological Studies

Mechanism of Action:

Research has focused on understanding how 2-benzyl-DHIQ interacts with biological systems. The compound can modulate the activity of specific molecular targets, which is crucial for elucidating its therapeutic potential.

Pharmacological Chaperones:

Recent investigations have identified 2-benzyl-DHIQ as a potential pharmacological chaperone for phenylalanine hydroxylase (PAH) in the treatment of phenylketonuria (PKU). Compounds derived from 2-benzyl-DHIQ were shown to stabilize mutant forms of PAH, enhancing enzyme activity and protein levels in cellular models .

Industrial Applications

Material Development:

Beyond its pharmaceutical applications, 2-benzyl-DHIQ is also utilized in developing new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications, including the production of specialized polymers and coatings.

作用机制

The mechanism of action of 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

相似化合物的比较

2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one can be compared with other isoquinoline derivatives, such as:

-

2-Phenyl-2,3-dihydroisoquinolin-4(1H)-one

- Similar structure but with a phenyl group instead of a benzyl group.

- Different reactivity and potential applications.

-

1,2,3,4-Tetrahydroisoquinoline

- Lacks the benzyl group and has a fully saturated ring system.

- Different chemical properties and biological activities.

-

Isoquinoline

- The parent compound with an unsaturated ring system.

- Used as a starting material for the synthesis of various derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

2-benzyl-2,3-dihydroisoquinolin-4(1H)-one is a compound of considerable interest in pharmacology due to its unique structural features and potential therapeutic applications. Characterized by a benzyl group attached to a dihydroisoquinoline core, this compound has been investigated for various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₁₆H₁₅NO

- Molecular Weight : 273.76 g/mol

- Solubility : Exists predominantly as a hydrochloride salt, enhancing its solubility and stability.

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. Notably, it has shown the ability to modulate the activity of neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions can lead to significant pharmacological effects:

- Anticonvulsant Activity : Preliminary studies suggest that the compound may exhibit anticonvulsant properties, indicating potential applications in treating epilepsy and other neurological disorders.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) enzymes and cholinesterases (AChE and BChE). For instance, derivatives of related compounds have shown selective inhibition against MAO-A and MAO-B, which are relevant for treating depression and neurodegenerative diseases .

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by modulating inflammatory pathways.

- Anticancer Activity : The compound has demonstrated potential anticancer activity through mechanisms that involve the induction of apoptosis in cancer cell lines .

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological activities of this compound:

- Neuroprotective Effects : In a study assessing neuroprotective properties, the compound was shown to reduce neuronal death in models of oxidative stress. This suggests its potential utility in treating neurodegenerative diseases.

- Anticancer Studies : A series of experiments indicated that derivatives of this compound could suppress tumor growth in xenograft models. One study reported a complete tumor growth suppression in ovarian cancer models when treated with structurally similar compounds .

- Inflammation Models : In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : A widely used approach involves thermal cyclization of 2′-aminochalcone derivatives in ionic liquid solvents (e.g., [bmim]BF₄) at 150°C for 2.5 hours . Optimization includes adjusting reaction time, solvent polarity, and substituent effects on the chalcone precursor. For example, electron-withdrawing groups on the aryl ring may accelerate cyclization kinetics. Post-synthesis purification often employs silica plug filtration and crystallization from Et₂O/CHCl₃ mixtures to yield single crystals for structural validation .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Multimodal characterization is essential:

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., diastereotopic protons in the dihydroisoquinoline ring) and confirm benzyl substituent integration .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., N–H⋯O hydrogen bonds and C–H⋯π stacking) critical for understanding solid-state behavior .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodological Answer : Initial bioactivity assessments focus on enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) using spectrophotometric methods. For example, Ellman’s assay can quantify acetylcholinesterase inhibition by measuring thiocholine production at 412 nm . Dose-response curves (IC₅₀ values) and selectivity profiling against related enzymes (e.g., butyrylcholinesterase) help prioritize further optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar dihydroisoquinolinones?

- Methodological Answer : Contradictions often arise from divergent assay conditions or substituent effects. Systematic approaches include:

- Structure-Activity Relationship (SAR) studies : Compare analogs with varied substituents (e.g., halogenated vs. alkyl chains) to identify pharmacophores .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites, highlighting steric or electronic mismatches .

- Orthogonal assays : Validate results using alternative techniques (e.g., isothermal titration calorimetry for binding affinity) to rule out false positives .

Q. What strategies improve crystallization efficiency for X-ray diffraction studies of dihydroisoquinolinone derivatives?

- Methodological Answer : Key strategies include:

- Solvent selection : Use mixed solvents (e.g., Et₂O/CHCl₃) with slow evaporation to promote nucleation .

- Hydrogen bond engineering : Introduce functional groups (e.g., hydroxyl or carbonyl) to enhance intermolecular interactions (N–H⋯O, C–H⋯O) and stabilize crystal lattices .

- Temperature gradients : Gradual cooling from saturated solutions reduces disorder and improves crystal quality .

Q. How can advanced spectroscopic techniques resolve ambiguities in tautomeric or conformational equilibria of dihydroisoquinolinones?

- Methodological Answer :

- Dynamic NMR : Variable-temperature ¹H NMR detects tautomerization rates (e.g., keto-enol equilibria) by monitoring coalescence of proton signals .

- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental NMR data to validate dominant tautomers .

- 2D NOESY : Identifies spatial proximity between protons in flexible regions (e.g., benzyl substituents), clarifying conformational preferences .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Yield variability often stems from:

- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., over-oxidized or dimerized species) and adjust reaction stoichiometry .

- Catalyst decomposition : Monitor ionic liquid ([bmim]BF₄) stability via ¹⁹F NMR to detect fluoride release, which may deactivate the catalyst .

- Scale-up effects : Optimize mixing efficiency and heat transfer in batch reactors to maintain reproducibility .

属性

IUPAC Name |

2-benzyl-1,3-dihydroisoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-16-12-17(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMROQWKQZGYVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)CN1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514688 | |

| Record name | 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53667-19-9 | |

| Record name | 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。